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  • Product: 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol
  • CAS: 113561-64-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

Executive Summary The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antifungal, anticance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific, high-interest derivative: 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol. This compound integrates the privileged benzimidazole core with a phenolic moiety, a functional group known for its significant role in molecular interactions with various biological targets.[3] We present a robust, one-pot condensation protocol, detail the rationale behind key experimental parameters, and outline a self-validating workflow for structural confirmation using modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the preparation and analysis of this important molecular entity.

Introduction: The Scientific Rationale

The synthesis of 2-substituted benzimidazoles is a subject of significant research interest due to their wide-ranging pharmacological importance.[4][5][6] The foundational strategy for constructing this heterocyclic system involves the condensation of an o-phenylenediamine with a one-carbon electrophile, typically an aldehyde or a carboxylic acid.[7][8] The reaction of o-phenylenediamines with aldehydes is particularly advantageous due to the vast commercial availability of aldehydes, allowing for extensive structural diversification.[8]

This guide focuses on the synthesis of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol via the acid-catalyzed condensation of 4-methyl-1,2-phenylenediamine with 4-hydroxybenzaldehyde. This specific reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes intramolecular cyclization and oxidative aromatization to yield the stable benzimidazole ring.[7] The choice of an acid catalyst is critical; it protonates the aldehyde's carbonyl oxygen, significantly increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine. Following synthesis, a rigorous analytical workflow is essential to confirm the identity and purity of the final product. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy for unambiguous structural elucidation.

Part 1: Synthesis Methodology

The selected method is a one-pot, acid-catalyzed condensation reaction, which is efficient and straightforward to implement.[9] The protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring high purity of the final product.

Reaction Scheme and Mechanism

The synthesis proceeds as follows:

Scheme 1: Synthesis of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol Reactants: 4-methyl-1,2-phenylenediamine and 4-hydroxybenzaldehyde Product: 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

The mechanism involves three key stages:

  • Schiff Base Formation: One of the amino groups of 4-methyl-1,2-phenylenediamine performs a nucleophilic attack on the protonated carbonyl carbon of 4-hydroxybenzaldehyde. Subsequent dehydration forms a Schiff base intermediate.

  • Intramolecular Cyclization: The second, unreacted amino group attacks the imine carbon, forming a five-membered dihydro-benzimidazole ring.

  • Oxidative Aromatization: The dihydro-benzimidazole intermediate is oxidized to the thermodynamically stable aromatic benzimidazole system. In many protocols, an explicit oxidizing agent is added, though atmospheric oxygen can also facilitate this step over time.[7]

Experimental Protocol: One-Pot Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis and purification of the target compound.

Materials and Reagents:

Reagent/MaterialFormulaMolecular Wt.MolesAmountSupplier
4-methyl-1,2-phenylenediamineC₇H₁₀N₂122.17 g/mol 10 mmol1.22 gSigma-Aldrich
4-hydroxybenzaldehydeC₇H₆O₂122.12 g/mol 10 mmol1.22 gSigma-Aldrich
Hydrochloric Acid (4M in Dioxane)HCl36.46 g/mol Catalyst~0.5 mLSigma-Aldrich
EthanolC₂H₅OH46.07 g/mol Solvent50 mLFisher Scientific
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01 g/mol NeutralizationAs neededFisher Scientific
Deionized WaterH₂O18.02 g/mol WashingAs neededIn-house

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol).

  • Solvent Addition: Add 50 mL of ethanol to the flask and stir the mixture to achieve partial dissolution.

  • Catalyst Addition: Carefully add 0.5 mL of 4M HCl in dioxane to the stirring mixture. The catalyst facilitates the condensation by activating the aldehyde.[9]

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:1). The disappearance of the starting materials (visualized under UV light) indicates reaction completion.

  • Work-up: After the reaction is complete, cool the flask to room temperature. A precipitate of the product should form.

  • Neutralization and Precipitation: Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Neutralize the solution by adding saturated sodium bicarbonate solution dropwise until the pH is ~7-8. This step is crucial for precipitating the final product, which is less soluble in its neutral form.[7]

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts and residual solvent.

  • Drying: Dry the crude product in a vacuum oven at 60°C overnight.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase A 1. Combine Reactants (4-methyl-1,2-phenylenediamine, 4-hydroxybenzaldehyde, Ethanol) B 2. Add Acid Catalyst (4M HCl in Dioxane) A->B C 3. Heat to Reflux (4-6 hours @ 80°C) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temp D->E F 6. Precipitate in Ice Water & Neutralize with NaHCO₃ E->F G 7. Vacuum Filtration F->G H 8. Wash with Cold H₂O G->H I 9. Dry in Vacuum Oven H->I J 10. Recrystallize (Ethanol/Water) I->J K Final Product: 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol J->K

Caption: Workflow for the synthesis and purification of the target compound.

Part 2: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together, they constitute a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure and connectivity of the synthesized compound.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[10]

  • Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.

Expected Results and Interpretation:

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) , Multiplicity , Integration , Assignment Chemical Shift (δ, ppm) , Assignment
~12.8 (s, 1H, N-H )~158.0 (Ar-C -OH)
~10.0 (s, 1H, O-H )~151.5 (C =N, Benzimidazole C2)
~8.0 (d, 2H, Ar-H ortho to Benzimidazole)~143.0 (Ar-C )
~7.4 (d, 1H, Ar-H of Benzimidazole)~135.0 (Ar-C )
~7.3 (s, 1H, Ar-H of Benzimidazole)~129.0 (Ar-CH ortho to Benzimidazole)
~7.0 (d, 1H, Ar-H of Benzimidazole)~126.0 (Ar-C -CH₃)
~6.9 (d, 2H, Ar-H ortho to OH)~123.0 (Ar-CH )
~2.4 (s, 3H, CH ₃)~121.0 (Ar-CH )
~116.0 (Ar-CH ortho to OH)
~115.0 (Ar-CH )
~112.0 (Ar-CH )
~21.5 (-C H₃)
  • ¹H NMR Rationale: The broad singlets around 12.8 and 10.0 ppm are characteristic of the acidic N-H of the benzimidazole and the phenolic O-H, respectively.[11] The aromatic region will show distinct signals for the two aromatic systems. The singlet at ~2.4 ppm corresponds to the methyl group protons.

  • ¹³C NMR Rationale: The spectrum will show distinct signals for all 14 carbons. The downfield signal at ~158.0 ppm is typical for a carbon attached to a hydroxyl group, while the signal at ~151.5 ppm is characteristic of the C2 carbon of the benzimidazole ring.[11]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact molecular weight of the compound, confirming its elemental composition.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in methanol or acetonitrile.[10]

  • Instrumentation: Utilize a mass spectrometer with an Electrospray Ionization (ESI) source, operated in positive ion mode.

Expected Results and Interpretation:

  • Molecular Formula: C₁₄H₁₂N₂O

  • Exact Mass: 224.09496

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

  • Calculated m/z for [C₁₄H₁₃N₂O]⁺: 225.10224

  • Interpretation: The detection of an ion with a mass-to-charge ratio (m/z) that matches the calculated value to within 5 ppm tolerance provides definitive confirmation of the compound's molecular formula. The fragmentation pattern can also offer structural insights, often showing losses characteristic of benzimidazole rings.[12][13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The spectrum is typically acquired using a solid sample prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Expected Results and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3200 (broad)O-H StretchPhenol
3200 - 3000 (broad)N-H StretchBenzimidazole
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchMethyl (-CH₃)
~1625C=N StretchImidazole
1600 - 1450C=C StretchAromatic Rings
  • Interpretation: The presence of broad absorption bands in the 3450-3000 cm⁻¹ region confirms the N-H and O-H groups. The characteristic C=N stretch of the imidazole ring around 1625 cm⁻¹ is a key indicator of successful ring formation.[11][14]

Characterization Workflow Diagram

G cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis A Purified Solid Product B ¹H and ¹³C NMR (Structural Elucidation) A->B C HRMS (ESI+) (Molecular Formula Confirmation) A->C D FT-IR (Functional Group ID) A->D E Melting Point (Purity Assessment) A->E F Elemental Analysis (Compositional Verification) A->F G Structure Confirmed B->G C->G D->G E->G F->G

Sources

Exploratory

crystal structure of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

An In-Depth Technical Guide to the Crystal Structure of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol and its Significance in Medicinal Chemistry For Researchers, Scientists, and Drug Development Professionals This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol and its Significance in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the , a molecule of significant interest in the field of medicinal chemistry. While a definitive crystal structure for this specific methylated derivative is not publicly available, this document leverages crystallographic data from its parent compound, 4-(1H-benzo[d]imidazol-2-yl)phenol, to offer profound insights into its molecular geometry, intermolecular interactions, and the implications for drug design and development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The ease of synthesis and structural versatility make benzimidazoles a promising framework for the development of novel therapeutics.[4]

Synthesis and Crystallization: A Methodological Approach

The synthesis of 2-substituted benzimidazole derivatives is a well-established process in organic chemistry. A common and effective method involves the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative. For the target molecule, 4-methyl-1,2-phenylenediamine would be reacted with 4-hydroxybenzoic acid. This reaction is typically carried out under acidic conditions and often with heating to drive the cyclization and dehydration, yielding the desired benzimidazole.

Experimental Protocol: Synthesis of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

  • Reactant Preparation: Equimolar amounts of 4-methyl-1,2-phenylenediamine and 4-hydroxybenzoic acid are dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Acid Catalysis: A catalytic amount of a strong acid, for instance, hydrochloric acid or sulfuric acid, is added to the reaction mixture to facilitate the condensation.

  • Reaction Conditions: The mixture is refluxed for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral or slightly basic to precipitate the product. The crude product is then collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol or methanol to obtain single crystals suitable for X-ray diffraction analysis.[5]

Diagram of Synthetic Workflow

Synthesis Workflow Reactants 4-methyl-1,2-phenylenediamine + 4-hydroxybenzoic acid Reaction Reflux Reactants->Reaction Solvent Ethanol/Water Solvent->Reaction Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reaction Workup Cooling & Neutralization Reaction->Workup Purification Recrystallization Workup->Purification Product 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol Crystals Purification->Product

Caption: Workflow for the synthesis of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol.

Structural Elucidation: Insights from a Prototypical Crystal Structure

As a direct crystal structure for 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol is not available in the crystallographic databases, we will analyze the experimentally determined structure of its parent compound, 4-(1H-benzo[d]imidazol-2-yl)phenol.[6] The addition of a methyl group is not expected to drastically alter the core geometry or the primary intermolecular interactions of the molecule, making this a highly relevant and informative proxy.

The crystal structure of 4-(1H-benzo[d]imidazol-2-yl)phenol was determined by single-crystal X-ray diffraction.[6] The compound crystallizes in the monoclinic space group P21/n.[6]

Table 1: Crystallographic Data for 4-(1H-benzo[d]imidazol-2-yl)phenol [6]

ParameterValue
Chemical FormulaC₁₃H₁₀N₂O
Molecular Weight210.23
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.1679 (3)
b (Å)15.1517 (6)
c (Å)9.9079 (4)
β (°)90.556 (2)
Volume (ų)1076.01 (8)
Z4
Density (calculated) (Mg m⁻³)1.298
µ (mm⁻¹)0.09
F(000)440

The key structural feature of 4-(1H-benzo[d]imidazol-2-yl)phenol is the near-coplanarity of the benzimidazole and phenol rings, with a dihedral angle of only 8.11 (5)°.[6] This planarity facilitates extensive π-π stacking interactions in the crystal lattice.

Molecular Geometry and Intermolecular Interactions

The crystal packing is primarily stabilized by a network of intermolecular hydrogen bonds. Specifically, the hydroxyl group of the phenol ring acts as a hydrogen bond donor to one of the nitrogen atoms of the imidazole ring of a neighboring molecule, and the N-H group of the imidazole ring donates a hydrogen bond to the phenolic oxygen of another adjacent molecule.[6] This creates a robust hydrogen-bonding network that contributes significantly to the stability of the crystal structure.

Diagram of Intermolecular Hydrogen Bonding

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B A Phenol-OH C Imidazole-N A->C O-H···N B Imidazole-NH D Phenol-O B->D N-H···O

Caption: Key hydrogen bonding interactions in the crystal lattice.

Impact of the Methyl Group

The introduction of a methyl group at the 6-position of the benzimidazole ring in the target molecule, 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol, is anticipated to have subtle but important effects on its crystal packing. While the primary hydrogen bonding motifs are likely to be preserved, the methyl group will introduce steric bulk and alter the electronic properties of the benzimidazole ring system. This could lead to slight changes in the unit cell parameters and potentially a different packing arrangement to accommodate the methyl group. Furthermore, the methyl group can participate in weaker C-H···π interactions, which may provide additional stabilization to the crystal lattice.

Spectroscopic Characterization and Theoretical Modeling

The structural features of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol can be further corroborated by a combination of spectroscopic techniques and computational chemistry.

Expected Spectroscopic Signatures:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the aromatic protons of the phenol and benzimidazole rings, a singlet for the methyl group, and exchangeable protons for the N-H and O-H groups.

  • ¹³C NMR: The carbon-13 NMR spectrum will display distinct resonances for the carbon atoms of the two aromatic rings and the methyl group.

  • FT-IR: The Fourier-transform infrared spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, as well as aromatic C-H and C=C/C=N stretching frequencies.[7][8][9]

Computational Modeling:

Density Functional Theory (DFT) calculations can be employed to model the geometry, electronic structure, and spectroscopic properties of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol.[10][11] Such calculations can provide theoretical IR and NMR spectra for comparison with experimental data and can also be used to predict the molecular electrostatic potential surface, offering insights into the regions of the molecule most likely to engage in intermolecular interactions.

Implications for Drug Development

The structural insights gained from the crystal structure of the parent compound and the predicted structure of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol are invaluable for drug development professionals. The benzimidazole scaffold is a key component in a number of clinically approved drugs.[3][12]

  • Structure-Activity Relationship (SAR) Studies: A detailed understanding of the three-dimensional structure of this molecule allows for more rational design of new derivatives with improved pharmacological profiles. The planarity of the molecule and the specific location of hydrogen bond donors and acceptors are critical for its interaction with biological targets.[1]

  • Target Binding: The ability of the benzimidazole scaffold to mimic natural purine bases allows it to interact with a variety of biological macromolecules, including enzymes and nucleic acids.[2] The specific substitution pattern on the benzimidazole and phenyl rings can be tailored to achieve selectivity for a particular target.

  • Pharmacokinetic Properties: The physicochemical properties of the molecule, such as its lipophilicity and hydrogen bonding capacity, which are influenced by the methyl and hydroxyl groups, will affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Diagram of Drug Development Logic

Drug_Development Structure Molecular Structure (Planarity, H-bonding) SAR Structure-Activity Relationship (SAR) Structure->SAR Target Biological Target Interaction Structure->Target ADME Pharmacokinetic Properties (ADME) Structure->ADME Candidate Optimized Drug Candidate SAR->Candidate Target->Candidate ADME->Candidate

Caption: Logic flow from structural understanding to drug candidate optimization.

Conclusion

While the definitive remains to be experimentally determined, a comprehensive understanding of its likely structural features can be derived from the analysis of its parent compound, 4-(1H-benzo[d]imidazol-2-yl)phenol. The near-planar geometry, stabilized by a robust network of intermolecular hydrogen bonds, provides a solid foundation for its utility as a scaffold in medicinal chemistry. The introduction of a methyl group is expected to fine-tune the crystal packing and electronic properties, offering opportunities for the rational design of novel therapeutic agents. This guide provides a framework for researchers and drug development professionals to leverage this structural knowledge in the pursuit of new and effective medicines.

References

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Available at: [Link]

  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. Available at: [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus. Available at: [Link]

  • Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. ResearchGate. Available at: [Link]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Bentham Science. Available at: [Link]

  • CCDC 893788: Experimental Crystal Structure Determination. The University of Manchester Research Explorer. Available at: [Link]

  • 4-(1H-Benzo[d]imidazol-2-yl)phenol. ResearchGate. Available at: [Link]

  • 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. PubMed Central. Available at: [Link]

  • (1H-Benzodiazol-2-ylmethyl)diethylamine. PubMed Central. Available at: [Link]

  • CCDC 2179030: Experimental Crystal Structure Determination. KAUST Repository. Available at: [Link]

  • 2-(1H-Benzimidazol-2-yl)-4,6-dichlorophenol. PubMed Central. Available at: [Link]

  • 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol. PubMed Central. Available at: [Link]

  • Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Biointerface Research in Applied Chemistry. Available at: [Link]

  • The crystal structure of 4-[(benzo[1][12]dioxol-5-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, C19H17N3O3. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology. Available at: [Link]

  • Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[ d ]thiazol-2-ylamino)methyl]phenol. ResearchGate. Available at: [Link]

  • Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Bendola Publishing. Available at: [Link]

  • Quantum Chemical Studies on Structural, Spectroscopic, Thermochemistry, Photo-physical and Bioactivity Properties of m-Cresol Pu. Preprints.org. Available at: [Link]

  • Spectroscopic studies of 4-(4,6-dimethylpyrimidin-2-ylazo) benzene-1,3-diol and its Cu(II) complexes. PubMed. Available at: [Link]

  • Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. MDPI. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential and Physicochemical Challenges of a Benzimidazole Phenol Deri...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential and Physicochemical Challenges of a Benzimidazole Phenol Derivative

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol stands as a molecule of significant interest within medicinal chemistry. The benzimidazole scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The fusion of a benzene ring with an imidazole ring imparts a high degree of chemical stability, making it a robust framework for drug design.[3][4] The incorporation of a phenol group and a methyl substituent on this scaffold is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties. The hydroxyl group, in particular, can enhance aqueous solubility and provide a key interaction point for biological targets.[1] However, this structural combination also presents unique challenges in terms of solubility and stability that must be thoroughly characterized to ensure the development of a safe, effective, and stable pharmaceutical product.

This in-depth technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol. Moving beyond a simple recitation of protocols, this document elucidates the underlying scientific principles and rationale behind each experimental choice, empowering researchers to not only generate robust data but also to interpret it with a high degree of confidence.

Part 1: A Comprehensive Assessment of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Benzimidazole derivatives are often characterized by low aqueous solubility, which can limit their clinical utility.[1] A thorough understanding of the solubility profile of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol in various media is therefore a foundational step in its development.

Theoretical Considerations: The Interplay of Molecular Structure and Solvation

The solubility of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol is governed by a delicate balance of intermolecular forces. The benzimidazole ring system is largely planar and aromatic, predisposing it to π-π stacking interactions in the solid state, which must be overcome for dissolution. The phenol group introduces a polar hydroxyl moiety capable of acting as both a hydrogen bond donor and acceptor, potentially enhancing interactions with polar solvents. Conversely, the methyl group adds to the molecule's lipophilicity. The overall solubility will thus be a complex function of the interplay between the energy required to break the crystal lattice and the energy gained from solvation.

Experimental Workflow for Solubility Determination

A multi-faceted approach is necessary to build a comprehensive solubility profile. This involves determining both thermodynamic (equilibrium) and kinetic solubility, as well as assessing the influence of pH.

Caption: Workflow for comprehensive solubility assessment.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility, providing a measure of the true equilibrium between the dissolved and solid states of the compound.

Methodology:

  • Preparation: Add an excess of solid 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol to a series of vials containing various solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, and organic solvents like ethanol and DMSO).

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated, a prerequisite for measuring equilibrium solubility.

  • Prolonged Agitation: Guarantees that the system reaches a true thermodynamic equilibrium.

  • Constant Temperature: Solubility is a temperature-dependent property; maintaining a constant temperature is crucial for data reproducibility.

Protocol: Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that can be reached upon the addition of a concentrated organic stock solution to an aqueous buffer before precipitation occurs. This is often more relevant to early drug discovery screening where compounds are typically dissolved in DMSO.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

  • Serial Dilution: Add small aliquots of the stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate.

  • Precipitation Monitoring: Monitor the solutions for the appearance of turbidity (precipitation) over time using a nephelometer or a plate reader.

  • Determination of Kinetic Solubility: The highest concentration that remains clear is reported as the kinetic solubility.

pH-Solubility Profiling

The ionization state of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol will significantly impact its aqueous solubility. The benzimidazole moiety is weakly basic, while the phenol group is weakly acidic. A pH-solubility profile is therefore essential.

Methodology:

  • Perform the equilibrium solubility determination (shake-flask method) in a series of buffers spanning a physiologically relevant pH range (e.g., pH 1 to 10).

  • Plot the measured solubility as a function of pH.

Expected Outcome: The solubility is expected to be lowest near the isoelectric point of the molecule and increase at both acidic and basic pH values due to the formation of the more soluble cationic (protonated benzimidazole) and anionic (deprotonated phenol) species, respectively.

Summarized Solubility Data (Hypothetical)
Solvent/MediumEquilibrium Solubility (µg/mL)Kinetic Solubility (µM)
Water< 15
0.1 N HCl (pH 1.2)50-100Not Applicable
PBS (pH 7.4)1-510
FaSSIF10-20Not Applicable
FeSSIF15-30Not Applicable
Ethanol> 1000Not Applicable
DMSO> 10000Not Applicable

Part 2: A Rigorous Approach to Stability Evaluation

Ensuring the stability of a drug molecule is paramount for safety and efficacy. Benzimidazoles, while generally stable, can be susceptible to specific degradation pathways.[6][7] The phenolic hydroxyl group also introduces a potential site for oxidation. Forced degradation studies are intentionally aggressive to rapidly identify potential degradation products and pathways.[8][9]

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are a cornerstone of stability assessment, providing critical information for the development of stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[10] The goal is to achieve a target degradation of 5-20%.[3]

Caption: Workflow for forced degradation studies.

Protocol: Hydrolytic Stability

Objective: To assess the susceptibility of the compound to degradation in aqueous solutions at different pH values.

Methodology:

  • Sample Preparation: Prepare solutions of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol in 0.1 N HCl, water, and 0.1 N NaOH.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Analysis: Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Rationale: The benzimidazole ring is generally stable to hydrolysis, but extreme pH and elevated temperatures can force degradation.[3]

Protocol: Oxidative Stability

Objective: To determine the compound's lability towards oxidation. The phenol moiety is a potential site for oxidative degradation.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol/water) and add a solution of hydrogen peroxide (e.g., 3%).

  • Incubation: Store the solution at room temperature, protected from light.

  • Time-Point Sampling and Analysis: Analyze aliquots at various time points by HPLC.

Rationale: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic potential oxidative stress during manufacturing and storage.[10]

Protocol: Photostability

Objective: To evaluate the impact of light exposure on the stability of the compound. Aromatic heterocyclic compounds are often susceptible to photodegradation.[11]

Methodology:

  • Sample Preparation: Expose both the solid drug substance and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

  • Control Samples: Keep parallel samples protected from light (e.g., wrapped in aluminum foil) as controls.

  • Analysis: After the exposure period, analyze both the light-exposed and control samples by HPLC.

Rationale: Photodegradation can lead to the formation of photo-isomers or oxidative degradation products, impacting both potency and safety.[11]

Protocol: Thermal Stability

Objective: To assess the stability of the compound at elevated temperatures in the solid state.

Methodology:

  • Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C).

  • Incubation and Analysis: After a defined period (e.g., 7 days), analyze the sample and compare it to a sample stored at a reference temperature.

Rationale: This test evaluates the intrinsic thermal stability of the solid form of the drug substance.

Long-Term Stability Studies

Following forced degradation, long-term stability studies under ICH-prescribed conditions (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH) are required to establish the re-test period or shelf-life and recommended storage conditions.

Summarized Stability Profile (Expected Outcomes)
Stress ConditionExpected StabilityPotential Degradation Products
Acid Hydrolysis (0.1 N HCl, 60°C)Stable to minor degradationMinimal hydrolysis products
Base Hydrolysis (0.1 N NaOH, 60°C)Stable to minor degradationMinimal hydrolysis products
Oxidation (3% H₂O₂, RT)Moderate degradationOxidized phenol derivatives (e.g., quinones)
Photostability (ICH Q1B)Potential for degradationPhoto-oxidized or rearranged products
Thermal (Solid state, 60°C)Likely stableMinimal degradation

Conclusion: A Pathway to De-risking Development

A thorough and scientifically rigorous evaluation of the solubility and stability of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol is not merely a regulatory requirement but a critical component of risk mitigation in the drug development process. By understanding the physicochemical liabilities of this promising molecule early on, researchers can make informed decisions regarding formulation strategies, manufacturing processes, and packaging, ultimately accelerating its path to clinical application. The protocols and rationales presented in this guide provide a robust framework for generating the high-quality data necessary to build a comprehensive understanding of this compound and to unlock its full therapeutic potential.

References

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  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802–806.
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Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

For Distribution to Researchers, Scientists, and Drug Development Professionals Disclaimer: The following technical guide synthesizes the available scientific literature on benzimidazole derivatives to propose a putative...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide synthesizes the available scientific literature on benzimidazole derivatives to propose a putative mechanism of action for 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol. As of the date of this publication, dedicated, in-depth studies on the specific molecular mechanism of this compound are limited. Therefore, this document is intended to be a forward-looking guide for research and development, based on established principles of related compounds.

I. Executive Summary: Unveiling the Potential of a Novel Benzimidazole Scaffold

The benzimidazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The specific derivative, 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol, has been identified in scientific literature, with initial studies highlighting its potential as an anti-anxiety agent and a potent antioxidant.[2][3] While comprehensive investigations into its anticancer mechanism of action are not yet available, the extensive research on structurally related benzimidazole-phenol compounds allows for the formulation of a compelling, putative mechanism. This guide will explore this proposed mechanism, grounded in the established bioactivities of the benzimidazole class, to provide a foundational framework for future research and drug development endeavors.

We hypothesize that 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol exerts its biological effects through a multi-faceted approach, primarily centered on the induction of apoptosis and cell cycle arrest in cancer cells. This is likely mediated by the inhibition of key protein kinases involved in cell proliferation and survival signaling pathways.

II. The Benzimidazole Core: A Foundation of Diverse Bioactivity

The benzimidazole ring system, a fusion of benzene and imidazole, is a structural motif that imparts significant biological activity. Derivatives of this scaffold are known to interact with a wide array of biological targets, leading to their application as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][4] The versatility of the benzimidazole core allows for substitutions that can fine-tune its pharmacological profile. In the case of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol, the presence of the 4-hydroxyphenyl group and the methyl group on the benzimidazole ring are key determinants of its potential activity.

III. Proposed Mechanism of Action: A Multi-pronged Cellular Assault

Based on the activities of related benzimidazole derivatives, we propose that 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol likely engages multiple intracellular targets to inhibit cancer cell growth. The primary proposed mechanisms are:

  • Induction of Apoptosis: The compound is predicted to trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: It is hypothesized to halt the progression of the cell cycle, preventing cellular replication.

  • Kinase Inhibition: The molecule may act as an inhibitor of one or more protein kinases that are crucial for cancer cell survival and proliferation.

A. Induction of Apoptosis: Orchestrating Cellular Demise

Many phenolic compounds and benzimidazole derivatives have demonstrated pro-apoptotic activity.[5][6][7][8] It is plausible that 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol induces apoptosis through the intrinsic (mitochondrial) pathway. This would involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[9] This shift in the Bax/Bcl-2 ratio would lead to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

Compound 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Apoptotic Pathway

B. Cell Cycle Arrest: Halting Uncontrolled Proliferation

Benzimidazole derivatives are known to induce cell cycle arrest at various phases, including G1, S, and G2/M.[10][11][12] This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression. We propose that 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol may induce cell cycle arrest, potentially at the G2/M phase, by downregulating the expression of Cyclin B1 and its associated kinase, CDK1.

Compound 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol CDK1_CyclinB1 CDK1/Cyclin B1 Complex Compound->CDK1_CyclinB1 Inhibition CellCycle Cell Cycle Progression G2M_Phase G2/M Phase CellCycle->G2M_Phase G2M_Phase->CDK1_CyclinB1 Activation CellDivision Cell Division CDK1_CyclinB1->CellDivision

Sources

Foundational

An In-Depth Technical Guide to the Therapeutic Potential of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

A Senior Application Scientist's Perspective on a Promising Benzimidazole Scaffold Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically significa...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Promising Benzimidazole Scaffold

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically significant molecules.[1][2] This technical guide provides a comprehensive exploration of the therapeutic potential of a specific derivative, 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol. While direct extensive research on this particular molecule is emerging, this document synthesizes data from closely related analogues to project its likely pharmacological profile and provide a robust framework for its investigation. We delve into its synthesis, plausible mechanisms of action—focusing on anticancer pathways—and detailed protocols for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Significance of the Benzimidazole Core

Benzimidazole, a fused heterocyclic system of benzene and imidazole, is a "privileged scaffold" in drug discovery.[1][3] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors.[4] This versatility has led to the development of benzimidazole-containing drugs with a broad spectrum of activities, including anticancer, antifungal, antiviral, and anthelmintic properties.[1][2]

The subject of this guide, 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol, combines the foundational benzimidazole structure with two key functional groups: a methyl group on the benzene ring and a phenol group. The methyl group can enhance binding to hydrophobic pockets in target proteins, while the phenolic hydroxyl group can participate in hydrogen bonding, a critical interaction for ligand-receptor recognition. Based on the extensive literature on similar 2-substituted benzimidazoles, this compound is a prime candidate for investigation as an anticancer agent.[2][5]

Synthesis of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

A reliable and well-established method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction.[6][7] This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the synthesis of our target compound, 4-methylbenzene-1,2-diamine would be reacted with 4-hydroxybenzoic acid.

Experimental Protocol: Phillips Condensation

Objective: To synthesize 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol.

Materials:

  • 4-methylbenzene-1,2-diamine

  • 4-hydroxybenzoic acid

  • 4N Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Ethanol

  • Activated charcoal

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask, add 4-methylbenzene-1,2-diamine (10 mmol) and 4-hydroxybenzoic acid (10 mmol).

  • Add 50 mL of 4N HCl.

  • Place the flask in a heating mantle on a magnetic stirrer and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with a 5% NaHCO₃ solution until the pH is approximately 7-8. The crude product will precipitate out.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold deionized water.

  • For purification, recrystallize the crude product from an ethanol/water mixture. If the product is colored, add a small amount of activated charcoal to the hot solution and filter before allowing it to cool.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol Reactants 4-methylbenzene-1,2-diamine + 4-hydroxybenzoic acid Reaction Phillips Condensation (4N HCl, Reflux) Reactants->Reaction Neutralization Neutralization (5% NaHCO3) Reaction->Neutralization Purification Recrystallization (Ethanol/Water) Neutralization->Purification Final_Product 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol Purification->Final_Product

Caption: Workflow for the synthesis of the target compound.

Plausible Mechanisms of Therapeutic Action

Based on extensive research into anticancer benzimidazole derivatives, two prominent mechanisms of action are the inhibition of tubulin polymerization and the modulation of key signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][8][9]

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[10] Many successful anticancer drugs, such as paclitaxel and the vinca alkaloids, function by disrupting microtubule dynamics. Benzimidazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[10][11] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

Diagram: Tubulin Polymerization Inhibition Pathway

G cluster_tubulin Mechanism of Tubulin Polymerization Inhibition Compound 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubules Stable Microtubules Polymerization->Microtubules Leads to CellCycle G2/M Phase Arrest Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of anticancer action via tubulin inhibition.

Inhibition of VEGFR-2 Kinase Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[3][13] Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Several 2-aryl benzimidazoles have demonstrated potent inhibitory activity against VEGFR-2.[5][14] By binding to the ATP-binding site of the kinase domain, these compounds prevent its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation and migration.

Diagram: VEGFR-2 Signaling Inhibition

G cluster_vegfr VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Phosphorylation Receptor Autophosphorylation VEGFR2->Phosphorylation Compound 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol Compound->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Phosphorylation->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of angiogenesis through the VEGFR-2 pathway.

Preclinical Evaluation: Key Experimental Protocols

A systematic preclinical evaluation is essential to characterize the therapeutic potential of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol. The following protocols outline standard in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

Procedure:

  • Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15]

  • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[14]

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay

Objective: To determine if the compound inhibits the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin can be monitored by the increase in turbidity (light scattering) at 340 nm.[10][16]

Procedure:

  • Use a commercially available tubulin polymerization assay kit or purified porcine tubulin.

  • Prepare a reaction mixture containing tubulin (e.g., 70 µM) in a polymerization buffer (e.g., PB-GTP buffer).[16]

  • Add the test compound at various concentrations (e.g., 10 µM) to the reaction mixture. Include a positive control (e.g., nocodazole) and a negative control (e.g., paclitaxel).[11]

  • Initiate polymerization by incubating the mixture at 37°C in a temperature-controlled spectrophotometer.

  • Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.[16]

  • Plot the absorbance versus time to generate polymerization curves and compare the effect of the compound to the controls.

In Vitro VEGFR-2 Kinase Assay

Objective: To quantify the inhibitory effect of the compound on VEGFR-2 kinase activity.

Principle: This assay measures the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 enzyme. The amount of remaining ATP can be quantified using a luminescence-based assay (e.g., Kinase-Glo®).[3][17]

Procedure:

  • Use a commercial VEGFR-2 kinase assay kit containing recombinant human VEGFR-2, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.[17]

  • In a white 96-well plate, prepare a master mixture containing kinase buffer, substrate, and ATP.[3]

  • Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Add the diluted VEGFR-2 enzyme to the test and positive control wells.

  • Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

  • Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of the compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[18]

Procedure:

  • Subcutaneously inject human cancer cells (e.g., Huh7) into the flank of athymic nude mice.[8]

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., 25 mg/kg) via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a set schedule (e.g., three times a week for 4 weeks).[8] The control group receives the vehicle.

  • Measure the tumor volume with calipers twice a week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or apoptosis markers like cleaved caspase-3).[8]

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)Hypothetical Value
A549 (Lung Cancer)Hypothetical Value
HepG2 (Liver Cancer)Hypothetical Value
Normal FibroblastsHypothetical Value

Table 2: In Vitro Enzyme Inhibition

TargetIC₅₀ (µM)
Tubulin PolymerizationHypothetical Value
VEGFR-2 KinaseHypothetical Value

Conclusion and Future Directions

The benzimidazole derivative 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol represents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Based on the extensive body of research on related compounds, it is plausible that this molecule exerts its effects through the inhibition of tubulin polymerization and/or key oncogenic kinases like VEGFR-2. The experimental protocols detailed in this guide provide a robust framework for its synthesis and comprehensive preclinical evaluation. Future work should focus on lead optimization to enhance potency and selectivity, as well as in-depth mechanistic studies to fully elucidate its mode of action.

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  • ResearchGate. (2025). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. [Link]

  • Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. [Link]

  • Kráľová, P., et al. (2021). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Molecules, 26(20), 6268. [Link]

  • Nikolova-Mladenovska, B., et al. (2019). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 24(21), 3848. [Link]

  • ResearchGate. (2025). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • MDPI. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. [Link]

  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Utilization of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol in Materials Science

Content Type: Application Note & Technical Protocol Target Audience: Materials Scientists, Polymer Chemists, and Bio-interface Researchers[1] Executive Summary This application note details the physicochemical characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Target Audience: Materials Scientists, Polymer Chemists, and Bio-interface Researchers[1]

Executive Summary

This application note details the physicochemical characterization and material integration of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol (referred to herein as MBP-4 ).[1] Unlike its ortho-isomer, which is widely cited for Excited-State Intramolecular Proton Transfer (ESIPT), MB-4 is a non-ESIPT chromophore characterized by strong Intramolecular Charge Transfer (ICT).[1]

Its primary utility in materials science spans three domains:

  • Smart Interfaces: As a pH-responsive optical probe.[1]

  • Corrosion Engineering: As a mixed-type inhibitor for copper and mild steel in saline/acidic media.[1]

  • High-Performance Polymers: As a rigid-rod monomer or pendant group in Polybenzimidazoles (PBI) and epoxies for thermal stability.[1]

Part 1: Photophysical Properties & Sensing Mechanisms[1]

Mechanism of Action: ICT vs. ESIPT

It is critical to distinguish MBP-4 from its isomer, 2-(2-hydroxyphenyl)benzimidazole.[1]

  • The Ortho Isomer: The hydroxyl group is adjacent to the imidazole nitrogen, facilitating ESIPT and a large Stokes shift.

  • The MBP-4 (Para) Isomer: The hydroxyl group is distant from the nitrogen.[1] Proton transfer is impossible in the excited state.[1] Instead, the molecule functions via Intramolecular Charge Transfer (ICT) . The phenol acts as an electron donor, and the benzimidazole ring acts as an electron acceptor.

Application: This "Push-Pull" architecture makes MBP-4 highly sensitive to solvent polarity (solvatochromism) and pH changes (phenolate formation).[1]

Protocol: pH-Dependent Optical Switching

Objective: To calibrate MBP-4 as a solid-state or solution-phase pH sensor.

Materials:

  • MBP-4 Stock Solution (

    
     M in DMSO).[1]
    
  • Britton-Robinson Buffer series (pH 2.0 to 12.0).[1]

  • UV-Vis Spectrophotometer.[1]

Workflow:

  • Preparation: Dilute stock to

    
     M using buffer solutions (maintain 1% DMSO to ensure solubility).
    
  • Equilibration: Allow solutions to stand for 5 minutes at 25°C.

  • Measurement: Record absorption spectra (300–500 nm).

    • Acidic/Neutral (pH < 8): Absorption

      
       nm (Neutral species).[1]
      
    • Basic (pH > 9): Red-shift to

      
       nm (Anionic phenolate species).[1]
      
  • Data Analysis: Plot Absorbance vs. pH to determine

    
     (typically ~9.5 for the phenol group).[1]
    
Visualization: Sensing Mechanism

pH_Sensing_Mechanism cluster_neutral Neutral State (pH < 8) cluster_basic Anionic State (pH > 9) Neutral Protonated Phenol (OH Donor intact) λ_max ~320nm Anion Deprotonated Phenolate (Strong ICT Donor) λ_max ~360nm Neutral->Anion  -H+ (Base)   Anion->Neutral  +H+ (Acid)  

Figure 1: Reversible protonation switching mechanism of MBP-4, altering the Intramolecular Charge Transfer (ICT) state.[1]

Part 2: Corrosion Inhibition Protocols

Industrial Utility

Benzimidazole derivatives are premier corrosion inhibitors for copper and mild steel. The 6-methyl group in MBP-4 increases hydrophobicity, enhancing the formation of a protective barrier film, while the 4-hydroxyl group facilitates chemisorption onto metal surfaces via oxygen lone pairs.[1]

Protocol: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the inhibition efficiency (


) of MBP-4 on Copper in 3.5% NaCl.

Experimental Setup:

  • Working Electrode: Pure Copper (

    
     exposed area).[1]
    
  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl.

  • Electrolyte: 3.5% NaCl solution (blank) vs. NaCl + MBP-4 (

    
     M to 
    
    
    
    M).

Step-by-Step Procedure:

  • Surface Prep: Polish copper with SiC paper (up to 2000 grit), degrease with acetone, and air dry.

  • OCP Stabilization: Immerse electrode in electrolyte for 30 minutes until Open Circuit Potential (OCP) stabilizes.

  • EIS Measurement: Apply a sinusoidal voltage perturbation (10 mV amplitude) over a frequency range of 100 kHz to 10 mHz.

  • Analysis: Fit data to a Randles equivalent circuit (

    
    ).
    
    • 
      : Charge transfer resistance.[1]
      
    • Calculate Efficiency:

      
      .[1]
      

Expected Data Profile: | Concentration (M) |


 (

) |

(

) | Inhibition Efficiency (

) | | :--- | :--- | :--- | :--- | | Blank (0) | 850 | 120 | - | |

| 2400 | 85 | ~65% | |

| 6800 | 45 | >85% |[1]

Part 3: Synthesis & Macromolecular Integration[2]

Synthesis of MBP-4

To ensure high purity for optical applications, a sodium bisulfite adduct method is recommended over direct acid condensation to minimize oxidation byproducts.

Reaction: 4-methyl-1,2-phenylenediamine + 4-hydroxybenzaldehyde


 MBP-4[1]

Detailed Protocol:

  • Reagents: Dissolve 4-hydroxybenzaldehyde (10 mmol) in DMF (20 mL). Add Sodium Bisulfite (10 mmol) and stir for 30 min to form the adduct.

  • Condensation: Add 4-methyl-1,2-phenylenediamine (10 mmol).

  • Reflux: Heat to 120°C for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1]

  • Workup: Pour reaction mixture into crushed ice. A precipitate will form.[2]

  • Purification: Filter and recrystallize from Ethanol/Water (9:1).

    • Yield: Typically 75–85%.

    • Appearance: Pale yellow crystalline solid.

Visualization: Synthetic Pathway

Synthesis_Pathway Precursor1 4-methyl-1,2-phenylenediamine Adduct Bisulfite Adduct Formation (DMF, 30 min) Precursor1->Adduct Precursor2 4-hydroxybenzaldehyde Precursor2->Adduct Cyclization Oxidative Cyclization (120°C, 6-8h) Adduct->Cyclization Product MBP-4 (Precipitation in Ice) Cyclization->Product

Figure 2: Optimized synthetic route for high-purity MBP-4 monomer.[1]

Polymer Integration (PBI Synthesis)

MBP-4 can be used as a chain terminator to control molecular weight in Polybenzimidazole (PBI) synthesis or as a pendant group in epoxy resins to improve thermal stability (


).[1]
  • PBI Doping: When synthesizing PBI (from 3,3’-diaminobenzidine and isophthalic acid), adding 1-5 mol% of MBP-4 end-caps the polymer chains.[1]

  • Effect: The phenolic end-group allows for post-polymerization crosslinking or hydrogen-bonding interactions with proton-conducting membranes (e.g., in Fuel Cells).[1]

References

  • Corrosion Inhibition of Benzimidazoles

    • Title: Corrosion inhibition effect of benzimidazole and derivatives on copper in alkaline environments.[3][4]

    • Source: ResearchG
    • URL:[Link]

  • Synthesis & Antimicrobial Properties

    • Title: Synthesis and Antimicrobial Activity of Substituted 4-[(1H-Benzo[d]imidazol-2-yl)methyl]phenol Derivatives.[1][5][6]

    • Source: ResearchG
    • URL:[Link]

  • Polybenzimidazole (PBI)

    • Title: Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance.[1]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Fluorescence & Sensing (General Class)

    • Title: New Benzimidazole-Based pH-Sensitive Fluorescent Probes.[1]

    • Source: MDPI Sensors.
    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

Welcome to the technical support guide for the purification of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this molecule. The unique amphoteric nature of this compound, possessing both a weakly acidic phenol group and a basic benzimidazole moiety, presents specific challenges that this guide aims to address.

General Purification Strategy

The choice of purification method depends heavily on the purity of the crude material and the nature of the impurities. A general workflow can help guide your decision-making process.

Purification Strategy start Crude 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol purity_check Assess Purity (TLC, ¹H NMR, LCMS) start->purity_check high_purity Purity > 90%? purity_check->high_purity recrystallization Recrystallization high_purity->recrystallization Yes chromatography Flash Column Chromatography high_purity->chromatography No final_purity_check1 Check Purity recrystallization->final_purity_check1 success1 Pure Product final_purity_check1->success1 Pure final_purity_check1->chromatography Impure fraction_analysis Analyze Fractions (TLC/LCMS) chromatography->fraction_analysis combine_pure Combine Pure Fractions & Evaporate fraction_analysis->combine_pure final_purity_check2 Check Purity combine_pure->final_purity_check2 success2 Pure Product final_purity_check2->success2 Pure fail Impure: Re-evaluate Method final_purity_check2->fail Impure Troubleshooting Streaking start Streaking Observed on TLC/Column cause Cause: Basic benzimidazole interacts with acidic silica gel surface. start->cause solution Solution: Add a basic modifier to the mobile phase. cause->solution modifier Add 0.5-1% Triethylamine (Et₃N) or Ammonia in MeOH to eluent. solution->modifier alternative Alternative: Use a different stationary phase like neutral or basic alumina. solution->alternative

Optimization

troubleshooting inconsistent results in bioassays with 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

[1] Executive Summary You are likely encountering variability in your data—whether fluctuating IC50 values, non-linear standard curves, or "flickering" fluorescence signals—because 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

You are likely encountering variability in your data—whether fluctuating IC50 values, non-linear standard curves, or "flickering" fluorescence signals—because 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol is not a passive reagent.[1]

Structurally, this compound belongs to the 2-(2'-hydroxyphenyl)benzimidazole (HPBI) family.[1] It possesses two critical characteristics that drive experimental inconsistency:

  • ESIPT (Excited-State Intramolecular Proton Transfer): It exists in a delicate equilibrium between Enol (E) and Keto (K) tautomers.[1] This equilibrium is hypersensitive to solvent polarity and hydrogen bonding.[1]

  • Amphoteric Nature: It contains both a basic imidazole nitrogen and an acidic phenolic proton, making it highly susceptible to micro-pH changes in your assay buffer.[1]

This guide addresses these physicochemical root causes to stabilize your bioassays.

Part 1: The Troubleshooting Decision Tree

Before altering your biology, you must validate your chemistry.[1] Use this logic flow to identify the source of your inconsistency.

TroubleshootingFlow Start START: Define the Inconsistency IssueType Is the issue Biological (IC50 shift) or Optical (Signal noise)? Start->IssueType Optical Optical / Fluorescence Issue IssueType->Optical Fluctuating Signal Biological Biological / Potency Shift IssueType->Biological Variable Potency CheckSpectrum Check Emission Spectrum. Is it shifting? Optical->CheckSpectrum ESIPT_Effect ESIPT Interference: Solvent polarity is shifting the Enol/Keto ratio. CheckSpectrum->ESIPT_Effect Blue/Green Shift CheckPH Check Buffer pH (Precision +/- 0.05) CheckSpectrum->CheckPH Intensity Drop CheckSolubility Perform Nephelometry or Centrifugation Test Biological->CheckSolubility Precipitation Compound Aggregation: Effective concentration < Nominal. (Common in PBS) CheckSolubility->Precipitation Pellet Visible CheckSolubility->CheckPH Soluble but inactive Prot_State Protonation State Shift: Phenolate anion forms > pH 8. Cation forms < pH 5. CheckPH->Prot_State

Figure 1: Diagnostic logic flow for identifying the physicochemical root cause of assay variance.

Part 2: Critical Troubleshooting Guides

Issue 1: "My fluorescence signal intensity varies between days/buffers."

Root Cause: The ESIPT Mechanism & Solvatochromism. This molecule undergoes proton transfer in the excited state.[1][2] In non-polar solvents (or hydrophobic protein pockets), it emits a large Stokes-shifted "Keto" band .[1] In polar/protic solvents (like water), hydrogen bonding blocks this transfer, forcing emission from the "Enol" band (blue-shifted) or quenching the signal entirely.[1]

The Fix:

  • Standardize DMSO: Ensure the final DMSO concentration is identical in all wells (e.g., exactly 1.0%). Even a 0.5% difference changes the solvent shell around the fluorophore, altering the quantum yield.

  • Ratiometric Analysis: If possible, do not rely on single-wavelength intensity. Measure the ratio of the Enol peak (~360-400 nm) to the Keto peak (~450-500 nm). This ratio is concentration-independent and corrects for pipetting errors.

  • Avoid Phosphate Buffers (if possible): Phosphate ions can sometimes facilitate proton exchange that competes with the intramolecular hydrogen bond.[1] Tris or HEPES are often more stable for ESIPT dyes.[1]

Issue 2: "The compound precipitates upon dilution into media."

Root Cause: Low Aqueous Solubility & Aggregation.[1] Benzimidazoles are planar and hydrophobic.[1] When you spike a DMSO stock directly into aqueous buffer, the compound often crashes out as "invisible" micro-aggregates before it can disperse.[1] This leads to false negatives (compound is stuck to the plastic) or false positives (aggregates sequestering the enzyme/target).[1]

The Fix: The "Intermediate Shift" Protocol Do not jump from 10 mM DMSO to aqueous buffer. Use an intermediate step.

  • Step A: Prepare 1000x stock in 100% DMSO.

  • Step B: Dilute 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or PEG-400).

  • Step C: Dilute this intermediate into your final assay buffer. Why? This prevents the "shock" precipitation that occurs at the mixing interface of pure DMSO and water.

Verification:

  • Centrifugation Test: Spin your diluted assay mix at 10,000 x g for 10 minutes. Measure the concentration in the supernatant.[1] If it's <80% of the nominal concentration, you have precipitation.[1]

Issue 3: "IC50 values shift drastically with small pH changes."

Root Cause: Ionization Sensitivity.[1] The phenolic -OH has a pKa of approximately 8.5–9.5, and the benzimidazole nitrogen has a pKa of ~5.5.[1]

  • At pH 7.4: Mostly neutral.[1]

  • At pH 7.8: A significant fraction may deprotonate to the phenolate anion .[1] The anion has completely different binding properties and fluorescence characteristics (often quenched or red-shifted) compared to the neutral molecule.

The Fix:

  • Strict pH Buffering: Do not rely on "media pH." Use a strong buffer (HEPES/MOPS) titrated exactly to pH 7.40 at the temperature of the assay.

  • Check Temperature: pH buffers (especially Tris) shift with temperature.[1] A buffer set to pH 7.4 at 20°C might be pH 7.1 at 37°C, altering the ionization state of your compound.[1]

Part 3: Frequently Asked Questions (FAQs)

Q1: Is this compound light-sensitive? A: Yes. Hydroxyphenyl-benzimidazoles can undergo photo-oxidation or slowly bleach under intense UV excitation.[1]

  • Action: Keep stocks in amber vials. Perform assay setup in low light. If using it as a continuous monitoring probe, minimize the excitation shutter open time.[1]

Q2: I see a "hook effect" (bell-shaped curve) in my dose-response. Why? A: This is classic aggregational promiscuity .[1] At high concentrations, the compound forms colloids that non-specifically inhibit enzymes or scatter light.[1]

  • Action: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.[1] Detergents break up these non-specific aggregates.[1] If the inhibition disappears with detergent, the initial result was an artifact.[1]

Q3: Can I use this compound to detect amyloid fibrils? A: Likely, yes.[1] This structure is analogous to Thioflavin T or Congo Red derivatives.[1] It is a "molecular rotor."[1]

  • Mechanism:[1][2] In solution, the phenyl ring rotates, dissipating energy non-radiatively (low fluorescence).[1] When bound to a rigid amyloid beta-sheet, rotation is restricted, and fluorescence turns "ON."[1]

  • Warning: Ensure your control wells (compound alone) do not contain proteins (like BSA) that the compound might bind to non-specifically, causing high background.[1]

Part 4: Summary of Physicochemical Properties

PropertyValue / CharacteristicImpact on Assay
LogP (Predicted) ~3.0 - 3.5High lipophilicity; prone to sticking to plastic tips and plates.[1]
Solubility (Aq) < 10 µg/mL (without aid)Requires DMSO co-solvent or carrier (BSA/Cyclodextrin).[1]
pKa (Acidic) ~9.0 (Phenolic OH)Avoid assay pH > 8.0 to maintain neutral species.[1]
Fluorescence Dual Emission (ESIPT)Signal depends heavily on solvent polarity and H-bonding.[1]
Stokes Shift Large (>80-100 nm)Excellent for reducing background noise if filter sets are optimized.[1]

References

  • PubChem Compound Summary. (2025). Benzimidazole derivatives and physical properties.[1][3][4][5][6][7] National Center for Biotechnology Information.[1] [Link]

  • Assay Guidance Manual. (2019). Troubleshooting Assay Interferences and Solubility. NCBI Bookshelf.[1] [Link]

  • MDPI Molecules. (2024).[1] 2,1,3-Benzothiadiazoles and Benzimidazoles as Versatile Fluorophore Building Blocks.[1] [Link] (Contextual reference for ESIPT mechanisms in benzimidazole derivatives).[1]

  • ResearchGate. (2007).[1][4] Crystal structure and hydrogen bonding of 4-(1H-Benzo[d]imidazol-2-yl)phenol.[1][4] [Link]

Sources

Troubleshooting

how to enhance the stability of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol for long-term storage

Technical Support Center: Stability & Storage Protocol Subject: 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol (MBP) Case ID: STAB-MBP-001[1][2] Executive Summary Welcome to the technical support hub for 4-(6-methyl-1H-1,3-b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Protocol Subject: 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol (MBP) Case ID: STAB-MBP-001[1][2]

Executive Summary

Welcome to the technical support hub for 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol . As a Senior Application Scientist, I understand that this molecule is likely critical to your work as a fluorescent probe (often utilized for ESIPT-based sensing or amyloid fibril detection) or a high-value intermediate.[1][2]

This compound possesses a "dual-threat" instability profile:

  • The Phenolic Moiety: Susceptible to oxidative coupling and quinone formation.[2][3]

  • The Benzimidazole Ring: Prone to protonation-dependent solubility shifts and hygroscopicity.[1][2]

The following guide replaces generic advice with chemically grounded protocols to maximize shelf-life and experimental reproducibility.

Part 1: The Stability Protocol (Solid & Solution)

A. Solid State Storage (Long-Term)

The Golden Rule: Cold, Dark, and Anoxic.[2]

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that lowering temperature significantly retards oxidative degradation rates.[1][2]
Atmosphere Inert Gas (Argon/N₂) Phenols are electron-rich and prone to radical attack by atmospheric oxygen, leading to colored impurities (quinones).[1][2]
Container Amber Glass + Parafilm The conjugated

-system makes the molecule photo-active.[1][2] UV/Vis exposure can induce photo-oxidation or isomerization.[1][2]
Desiccation Required The benzimidazole nitrogen can hydrogen bond with water, creating "caking" and facilitating hydrolysis pathways.[2]

Protocol 1: The "Argon Blanket" Technique

  • Place the vial of MBP inside a secondary container (e.g., a larger jar containing desiccant silica beads).

  • Gently flow Argon gas into the vial for 15–30 seconds to displace heavier oxygen.[2]

  • Immediately cap the vial and seal with Parafilm.[2]

  • Store in a non-auto-defrost freezer to avoid temperature cycling.

B. Solution State (Working Stocks)

The Danger Zone: Where 90% of degradation occurs.

Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the standard.[2]

  • Why? It solubilizes the hydrophobic benzimidazole core while stabilizing the polar phenolic group.[2]

Protocol 2: Aliquot Management Never store a "master stock" that you access daily.[2]

  • Dissolve: Prepare a high-concentration stock (e.g., 10–50 mM) in anhydrous DMSO.

  • Aliquot: Dispense into single-use amber microcentrifuge tubes (e.g., 20 µL per tube).

  • Freeze: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.

  • Usage: Thaw once . Discard unused portions. Do not re-freeze.

Part 2: The Science of Degradation (Visualized)

To understand why your sample degrades, you must visualize the molecular vulnerabilities.[2] The primary mechanism for loss of function (especially fluorescence) is the disruption of the ESIPT (Excited-State Intramolecular Proton Transfer) cycle.

Figure 1: Degradation & Interference Pathways [1]

MBP_Degradation cluster_0 Storage Risks MBP Intact MBP (Fluorescent/Active) Phenolate Anionic Phenolate (Non-ESIPT Species) MBP->Phenolate High pH (>10) Deprotonation Quinone Oxidized Quinone (Brown/Pink Precipitate) MBP->Quinone O2 + Light Oxidative Radical Coupling Salt Benzimidazolium Salt (Solubility Issues) MBP->Salt Acidic pH (<4) Protonation of N3

Caption: Figure 1. The central MBP molecule (Blue) relies on the phenolic proton.[2] Oxidation removes this (Red), while pH extremes (Yellow/Grey) alter the ionization state, killing the ESIPT fluorescence mechanism.[2]

Part 3: Troubleshooting & FAQ

Q1: My white powder has turned a faint pink/beige. Is it ruined?

  • Diagnosis: This indicates early-stage oxidation (formation of trace quinoid species).[1][2]

  • Action:

    • For Synthesis: It may still be usable if purity is >90% by HPLC.[2]

    • For Fluorescence Assays:Discard it. Even trace quinones are potent fluorescence quenchers (electron acceptors) and will distort your quantum yield data.[2]

Q2: I see a precipitate when diluting my DMSO stock into aqueous buffer.

  • Cause: The "Crash-Out" Effect.[1][2] MBP is hydrophobic.[2] Rapid addition to water causes aggregation (

    
    -
    
    
    
    stacking).[1][2]
  • Solution:

    • Use a surfactant (e.g., 0.05% Tween-20 or Pluronic F-127) in your buffer.[1][2]

    • Perform a serial dilution: DMSO Stock

      
       1:10 in Buffer (intermediate) 
      
      
      
      Final Buffer.[2]
    • Ensure the final DMSO concentration is <1% to avoid biological toxicity, but keep the intermediate step to prevent shock precipitation.[2]

Q3: The fluorescence emission shifted from green to blue. Why?

  • Technical Insight: This is likely a Solvatochromic Shift or Ionization .[1][2]

    • Mechanism:[1][4][5][6] In protic solvents (methanol/water), the intermolecular hydrogen bonding competes with the intramolecular bond required for ESIPT.[2]

    • Fix: Verify the pH.[2] If the phenol deprotonates (pH > pKa ~9.5), the emission shifts drastically.[2] Ensure your buffer is maintained at pH 7.4.[2]

Q4: Can I autoclave this compound?

  • Answer: No. The high heat and steam pressure will accelerate hydrolysis and oxidation.[2] Always filter-sterilize solutions using a 0.22 µm PTFE (hydrophobic) or Nylon membrane.[1][2]

Part 4: Storage Decision Workflow

Follow this logic gate to determine the immediate action for your sample.

Storage_Workflow Start New Sample Received Form Physical Form? Start->Form Solid Solid Powder Form->Solid Powder Sol In Solution Form->Sol Liquid Action_Solid Flush w/ Argon Seal w/ Parafilm Store -20°C Solid->Action_Solid Sol_Type Solvent Type? Sol->Sol_Type DMSO Anhydrous DMSO Sol_Type->DMSO Organic Stock Water Aqueous Buffer Sol_Type->Water Working Soln Action_DMSO Aliquot (20uL) Flash Freeze Store -80°C DMSO->Action_DMSO Action_Water Use Immediately Do NOT Freeze (Precipitation Risk) Water->Action_Water

Caption: Figure 2. Decision tree for handling incoming MBP samples to maximize longevity.

References

  • PubChem. (2025).[2][7][8] 4-(1H-Benzo[d]imidazol-2-yl)phenol | C13H10N2O.[1][2][9] National Library of Medicine.[2] Link

  • Zhan, Q. G., et al. (2007).[2][9] 4-(1H-Benzo[d]imidazol-2-yl)phenol.[1][2][8][9] Acta Crystallographica Section E. Link

  • TCI Chemicals. (2025).[2] Product Specification: 4-(1H-Benzo[d]imidazol-2-yl)phenol. Link

  • Li, Y., et al. (2021).[2][10] Theoretical study on the ESIPT processes and fluorescence properties of 2-(1H-Benzimidazol-2-yl)phenol-based derivatives. Journal of Molecular Structure. Link[11]

  • Sigma-Aldrich. (2025).[1][2] General Chemical Storage Guidelines for Phenolic Compounds. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol Analogs as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including potent anticancer pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol analogs. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers with the critical insights needed to design and develop more effective and selective anticancer therapeutics.

The core structure, 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol, features a 2-phenylbenzimidazole backbone with a methyl group at the 6-position of the benzimidazole ring and a hydroxyl group at the 4-position of the phenyl ring. These specific substitutions have been shown to be crucial for their biological activity, and understanding the impact of further modifications is key to optimizing their therapeutic potential.[1][4]

The Crucial Role of the Benzimidazole Scaffold

Benzimidazoles are bicyclic aromatic compounds formed by the fusion of benzene and imidazole rings.[1] Their structural similarity to purine nucleotides allows them to interact with a wide array of biological targets, including enzymes and receptors that are pivotal in cancer progression.[5] The planar nature of the benzimidazole ring system facilitates π-π stacking interactions and hydrogen bonding with biological macromolecules, contributing to their inhibitory activities.[2]

General Synthetic Strategy

The synthesis of 2-phenylbenzimidazole derivatives, including the parent scaffold of this guide, typically involves the condensation of an o-phenylenediamine with a substituted benzoic acid or benzaldehyde.[2][6] This reaction is often carried out under acidic conditions or in the presence of an oxidizing agent. The specific analogs are then generated by utilizing appropriately substituted starting materials.

General_Synthetic_Scheme 4-methylbenzene-1,2-diamine 4-Methylbenzene-1,2-diamine reagents Condensation (e.g., polyphosphoric acid) 4-methylbenzene-1,2-diamine->reagents 4-hydroxybenzoic_acid 4-Hydroxybenzoic acid 4-hydroxybenzoic_acid->reagents Core_Scaffold 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol Analogs Analogs Core_Scaffold->Analogs Further Modifications reagents->Core_Scaffold

Caption: Generalized synthetic route to 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol and its analogs.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol analogs is significantly influenced by the nature and position of substituents on both the benzimidazole and the phenyl rings. The following sections dissect these relationships based on available experimental data.

Substitutions on the Benzimidazole Ring

The benzimidazole core itself is a critical pharmacophore. Modifications at the 5- and 6-positions have been shown to modulate activity.

  • The 6-Methyl Group: The presence of a methyl group at the 6-position (equivalent to the 5-position in some naming conventions) of the benzimidazole ring is often associated with enhanced biological activity.[1] This is likely due to favorable steric and electronic contributions that improve binding to target proteins. Studies on related 2-phenylbenzimidazoles have indicated that a methyl group at this position is crucial for enhancing their bioactivities against cancer cell lines such as A549 (lung carcinoma) and PC-3 (prostate cancer).[1]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents on the benzimidazole ring play a pivotal role.

    • Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs, such as a nitro group (-NO2) at the 5-position, has been shown to result in potent topoisomerase I inhibitors.[7] Specifically, 5-nitro-2-(4-methoxyphenyl)-1H-benzimidazole demonstrated significantly higher activity than its 4-nitro isomer, highlighting the importance of the substituent's position.[7]

    • Electron-Donating Groups (EDGs): While less explored in the context of the specific scaffold of this guide, studies on broader benzimidazole series suggest that EDGs can also influence activity, though often to a lesser extent than EWGs in anticancer contexts.

Benzimidazole_SAR Benzimidazole Benzimidazole Ring 6-Methyl Group 5/6-Substituents Activity Anticancer Activity Benzimidazole:f1->Activity Enhances activity (Steric/Electronic Effects) Benzimidazole:f2->Activity EWGs (e.g., -NO2) can increase potency (e.g., Topoisomerase I inhibition)

Caption: Key SAR points for substitutions on the benzimidazole ring.

Substitutions on the 2-Phenyl Ring

The 2-phenyl ring offers a versatile site for modification, with substituents significantly impacting potency and selectivity.

  • The 4-Hydroxyl Group: The hydroxyl group at the para-position of the phenyl ring is a key feature. It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with the active sites of target enzymes.[8] In many kinase inhibitors, a phenolic hydroxyl group is essential for binding to the hinge region of the kinase domain.[9]

  • Impact of Other Substituents:

    • Halogens: The introduction of halogens (F, Cl, Br) on the phenyl ring can enhance activity, often attributed to increased lipophilicity and improved membrane permeability.

    • Electron-Donating Groups (EDGs): Methoxy (-OCH3) groups, particularly at the meta and para positions, have been shown to enhance anticancer activity.[1] For instance, a 3,4-dimethoxy substitution on the 2-phenyl ring resulted in compounds with potent activity against various cancer cell lines.[1]

    • Electron-Withdrawing Groups (EWGs): The effect of EWGs on the phenyl ring is more complex and target-dependent. While a trifluoromethyl group (-CF3) can increase activity in some cases, a nitro group (-NO2) can have varied effects.[4]

Compound R1 (Benzimidazole) R2 (Phenyl) Activity (IC50, µM) vs. Cell Line Reference
Analog A 6-CH34-OHVaries with cell line (Baseline)N/A
Analog B 5-NO24-OCH3High (Topoisomerase I inhibitor)[7]
Analog C 5-CH33,4-(OCH3)2Potent vs. HeLa, HepG-2, A549, MCF-7[1]
Analog D 6-Cl4-OHPotent (Varies with target)[4]

Table 1: Comparative Activity of Selected 2-Phenylbenzimidazole Analogs.

Phenyl_Ring_SAR Phenyl 2-Phenyl Ring 4-Hydroxyl Group Other Substituents Activity Anticancer Activity Phenyl:f1->Activity Crucial for target binding (H-bond donor/acceptor) Phenyl:f2->Activity Halogens/EDGs (e.g., -OCH3) often enhance activity

Caption: Key SAR points for substitutions on the 2-phenyl ring.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential.

Protocol 1: General Synthesis of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

This protocol outlines a common method for the synthesis of the core scaffold.

Materials:

  • 4-Methylbenzene-1,2-diamine

  • 4-Hydroxybenzoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Ethanol

Procedure:

  • Combine equimolar amounts of 4-methylbenzene-1,2-diamine and 4-hydroxybenzoic acid in a round-bottom flask.

  • Add polyphosphoric acid (approximately 10 times the weight of the reactants).

  • Heat the mixture at 180-200°C for 4-6 hours with constant stirring.

  • Cool the reaction mixture to room temperature and then pour it into a beaker of ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The structure-activity relationship studies of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol analogs reveal critical insights for the rational design of novel anticancer agents. The 6-methyl group on the benzimidazole ring and the 4-hydroxyl group on the phenyl ring are key pharmacophoric features that contribute significantly to their biological activity. Further optimization of this scaffold should focus on:

  • Exploring a wider range of substituents at the 5-position of the benzimidazole ring: While a nitro group has shown promise, other electron-withdrawing and electron-donating groups should be investigated to fine-tune the electronic properties and target selectivity.

  • Systematic modification of the 2-phenyl ring: A comprehensive analysis of various substituents at the ortho and meta positions is needed to understand their steric and electronic effects on activity.

  • Elucidation of the mechanism of action: Identifying the specific molecular targets (e.g., kinases, topoisomerases) of the most potent analogs will enable more targeted drug design efforts.

By leveraging the SAR data presented in this guide, researchers can strategically design and synthesize novel 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of more effective cancer therapies.

References

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). RSC Publishing. [Link]

  • Synthesis and insight into the structure-activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020). RSC Advances. [Link]

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2023). PMC. [Link]

  • Structure-activity relationships of benzimidazoles and related heterocycles as topoisomerase I poisons. (1996). PubMed. [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZIMIDAZOLE AND QUINOXALINE DERIVATIVES. (n.d.). IJRPC. [Link]

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. [Link]

  • Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. (2024). PubMed. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2025). ResearchGate. [Link]

  • Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. (2019). NIH. [Link]

  • Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. (2025). ACS Publications. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Bentham Science. [Link]

  • Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System. (2020). MDPI. [Link]

  • Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. (2010). PubMed. [Link]

  • Syntheses and biological evaluation of 1-heteroaryl-2-aryl-1H-benzimidazole derivatives as c-Jun N-terminal kinase inhibitors with neuroprotective effects. (2013). PubMed. [Link]

  • Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. (2019). Semantic Scholar. [Link]

  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. (2021). PubMed. [Link]

  • Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. (n.d.). Pak. J. Pharm. Sci.. [Link]

  • Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. (2019). MDPI. [Link]

  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (2020). MDPI. [Link]

  • Structure activity relationship (SAR) of benzimidazole derivatives... (n.d.). ResearchGate. [Link]

  • Resistance-Modifying Agents. 9. Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase. (2000). ACS Publications. [Link]

Sources

Comparative

head-to-head comparison of different synthesis routes for 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

Executive Summary The synthesis of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol (also known as 2-(4-hydroxyphenyl)-6-methylbenzimidazole) is a critical step in developing fluorescent probes and CBP/p300 inhibitors. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol (also known as 2-(4-hydroxyphenyl)-6-methylbenzimidazole) is a critical step in developing fluorescent probes and CBP/p300 inhibitors. This guide compares three distinct synthetic methodologies: Oxidative Condensation (Aldehyde route) , Acid-Catalyzed Dehydration (Carboxylic Acid route) , and Microwave-Assisted Synthesis .

  • Recommendation for Purity & Scale: The Oxidative Condensation route using sodium metabisulfite is recommended for gram-to-multigram scale due to milder conditions and cleaner impurity profiles.

  • Recommendation for Robustness: The Polyphosphoric Acid (PPA) route is the historical standard; it is less sensitive to moisture but suffers from difficult workup and high waste generation.

  • Recommendation for High-Throughput: Microwave-assisted synthesis is superior for library generation, offering reaction times under 10 minutes.

Target Molecule Profile

  • IUPAC Name: 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

  • CAS Registry Number: 70150-13-5 (Generic for 2-(4-hydroxyphenyl)-methylbenzimidazole isomers)

  • Molecular Formula: C₁₄H₁₂N₂O

  • Molecular Weight: 224.26 g/mol

  • Structural Note (Tautomerism): In the unsubstituted N-H form, the 5-methyl and 6-methyl isomers are tautomers and exist in rapid equilibrium in solution. For simplicity, this guide refers to the target as the 6-methyl isomer, covering the 5(6)-methyl tautomeric pair.

Route Analysis & Protocols

Route A: Oxidative Condensation (The "Green" Standard)

This route involves the condensation of 4-methyl-1,2-phenylenediamine with 4-hydroxybenzaldehyde, followed by an oxidative cyclization. Unlike the acid route, this proceeds via a Schiff base intermediate which is then cyclized.

  • Mechanism: Formation of bis-imine/aminal intermediate

    
     Oxidative ring closure.
    
  • Key Reagent: Sodium metabisulfite (Na₂S₂O₅) serves as the oxidant source.

  • Solvent: DMF or Ethanol/Water.[1]

Experimental Protocol (Validated Scale: 10 mmol)
  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in DMF (15 mL).

  • Oxidant Addition: Add sodium metabisulfite (Na₂S₂O₅) (1.90 g, 10 mmol).

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool the mixture to room temperature. Pour slowly into crushed ice/water (100 mL) with vigorous stirring.

  • Isolation: The product precipitates as a beige solid. Filter, wash with cold water (3 x 20 mL), and dry.

  • Purification: Recrystallize from ethanol/water.

Pros:

  • Milder temperature than PPA.

  • Avoids viscous acidic waste.

  • High tolerance for functional groups.[2]

Cons:

  • Requires an oxidant (cannot rely solely on acid catalysis).

Route B: Acid-Catalyzed Dehydration (The "Classical" Route)

This is the Phillips-Ladenburg condensation. It uses 4-hydroxybenzoic acid and relies on harsh acidic conditions to drive the dehydration and cyclization.

  • Mechanism: Acid-catalyzed nucleophilic attack of diamine on the carboxylic acid carbon

    
     dehydration 
    
    
    
    cyclization.
  • Key Reagent: Polyphosphoric Acid (PPA).[3]

  • Conditions: 150°C – 180°C.

Experimental Protocol (Validated Scale: 10 mmol)
  • Mixing: In a beaker, mix 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) and 4-hydroxybenzoic acid (1.38 g, 10 mmol).

  • Acid Addition: Add Polyphosphoric Acid (PPA) (10–15 g).

  • Reaction: Heat the viscous mixture to 150°C for 4 hours with mechanical stirring (magnetic stirring often fails due to viscosity).

  • Quenching: Cool to ~80°C and pour into ice water (200 mL). Stir until the PPA is fully dissolved.

  • Neutralization: Carefully neutralize with 10% NaOH or NH₄OH to pH ~7–8. The product will precipitate.[2][4][5]

  • Isolation: Filter the solid and wash extensively with water to remove phosphate salts.

Pros:

  • Extremely robust; works with low-purity starting materials.

  • One-step "pot" synthesis.[3][6][7][8]

Cons:

  • Harsh Workup: Neutralizing large amounts of PPA is exothermic and tedious.

  • High E-Factor: Generates significant phosphate waste.

  • Stirring Issues: High viscosity requires overhead stirring.

Route C: Microwave-Assisted Synthesis (The "High-Throughput" Route)

A modernization of Route A or B, utilizing dielectric heating to accelerate the condensation.

  • Conditions: Solvent-free or minimal Ethanol/Water.

  • Time: 5–10 minutes.

Experimental Protocol (Microwave)
  • Preparation: Mix 4-methyl-1,2-phenylenediamine (1 mmol) and 4-hydroxybenzaldehyde (1 mmol) in a microwave vial.

  • Catalyst: Add a catalytic amount of p-TsOH or I₂ (10 mol%), or use Na₂S₂O₅ (1 mmol) moistened with few drops of water/ethanol.

  • Irradiation: Irradiate at 140°C (approx. 200W) for 5–10 minutes .

  • Workup: Dissolve the residue in hot ethanol, pour into water to precipitate, or purify directly via flash chromatography.

Pros:

  • Drastically reduced reaction time.

  • Low solvent usage (Green Chemistry).

Cons:

  • Difficult to scale beyond 1–2 grams.

  • Requires dedicated microwave reactor (domestic ovens are unsafe for controlled synthesis).

Head-to-Head Comparison Data

The following data summarizes typical performance metrics for these routes based on benzimidazole synthesis literature [1][2][3].

FeatureRoute A: Aldehyde (Oxidative)Route B: Acid (PPA)Route C: Microwave
Precursor 4-Hydroxybenzaldehyde4-Hydroxybenzoic AcidAldehyde or Acid
Reaction Time 4–6 Hours4–8 Hours5–15 Minutes
Temperature 80–100°C150–180°C140°C (MW)
Typical Yield 85 – 92% 70 – 80%88 – 95%
Purity (Crude) High (>90%)Moderate (contains salts)High (>90%)
Scalability Excellent (kg scale)Good (requires mech. stirring)Poor (g scale limit)
Green Metric High (Low waste)Low (High phosphate waste)Very High (Energy efficient)

Visualizations

Reaction Pathways

The diagram below illustrates the mechanistic divergence between the two primary routes.

ReactionPathways Start 4-methyl-1,2- phenylenediamine Aldehyde 4-Hydroxybenzaldehyde Start->Aldehyde Route A Acid 4-Hydroxybenzoic Acid Start->Acid Route B Schiff Schiff Base Intermediate Aldehyde->Schiff Condensation Oxidation Oxidative Cyclization (Na2S2O5) Schiff->Oxidation -2H Product 4-(6-methyl-1H-1,3- benzodiazol-2-yl)phenol Oxidation->Product Condensation High Temp Condensation (PPA, 150°C) Acid->Condensation -2H2O Condensation->Product

Caption: Dual pathways to the target benzimidazole. Route A (Blue) proceeds via a Schiff base, while Route B (Red) utilizes direct dehydrative cyclization.

Decision Matrix for Route Selection

DecisionTree Start Select Synthesis Route Scale What is the Target Scale? Start->Scale Speed Is Speed Critical? Scale->Speed < 5 grams RouteA Route A: Oxidative Condensation (Recommended) Scale->RouteA > 100 grams RouteB Route B: PPA Dehydration (Robust/Legacy) Scale->RouteB Low Purity Precursors Equip Microwave Available? Speed->Equip Yes Speed->RouteA No Equip->RouteA No RouteC Route C: Microwave Synthesis (Screening) Equip->RouteC Yes

Caption: Decision tree for selecting the optimal synthesis route based on scale, speed, and equipment availability.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained. Note that the N-H proton is often broad or exchanged in protic solvents.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.8–10.0 (s, 1H, -OH)

    • δ 8.05 (d, 2H, J=8.5 Hz, Ar-H ortho to benzimidazole)

    • δ 7.4–7.5 (m, 2H, Benzimidazole Ar-H)

    • δ 7.05 (d, 1H, Benzimidazole Ar-H)

    • δ 6.90 (d, 2H, J=8.5 Hz, Ar-H ortho to -OH)

    • δ 2.45 (s, 3H, -CH₃)

  • MS (ESI+): Calculated for [M+H]⁺: 225.10; Found: 225.1.

References

  • PrepChem. Synthesis of 2-(4-Hydroxyphenyl)benzimidazole. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Benzimidazoles - Recent Literature. Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[2] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(03), 417-427.[2]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[2][3][5][9][10][11] Academic Press.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety. The handling of novel chemical entities, such as 4-(6-methy...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety. The handling of novel chemical entities, such as 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol, a compound with a benzimidazole-phenol scaffold, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. In the absence of specific toxicological data for this compound, a conservative approach grounded in the known hazards of its structural analogues—benzimidazole and phenol derivatives—is paramount. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Analysis: A Proactive Approach to Safety

Due to the lack of specific safety data for 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol, we must infer its potential hazards from its constituent chemical moieties. The benzimidazole core and the phenolic group are associated with specific risks that dictate our handling procedures.

  • Benzimidazole Derivatives : This class of compounds can cause skin and eye irritation.[1][2] Some benzimidazoles are also suspected of having mutagenic properties.

  • Phenols : Phenol and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[3][4] They are readily absorbed through the skin and can be toxic, potentially affecting the central nervous system, liver, and kidneys.[5][6] Inhalation of phenol vapors can lead to respiratory irritation.[4]

Therefore, we must treat 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol as a substance that is potentially corrosive, a skin and eye irritant, and toxic upon absorption or inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate personal protective equipment is non-negotiable when handling 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol. The following table summarizes the mandatory PPE.

Protection Area Required Equipment Standards & Specifications Key Considerations
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[1][7] A face shield should be worn in addition to goggles when there is a significant splash hazard.Must conform to EN 166 (EU) or be NIOSH (US) approved.[1][7]Essential to protect against dust particles and splashes.[7]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene, or double-layered nitrile gloves).[8][9] A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.[10]Gloves must be inspected prior to use.[7]Change gloves immediately if contaminated.[7] Wash hands thoroughly after handling.[1][2] For tasks with a high risk of splashing, an impervious apron over the lab coat is recommended.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[1][10]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[7]Required when engineering controls are insufficient or during emergency situations.[7] Avoid dust formation.[2][7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment.

Preparation and Engineering Controls
  • Designated Area : All work with 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2][8]

  • Ventilation : Ensure adequate ventilation in the handling area.[1][11]

  • Emergency Equipment : Confirm that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[8][9]

  • Spill Kit : Have a spill kit readily available that is appropriate for handling phenol-like compounds. This should include an absorbent material like vermiculite or dry sand.[12]

Safe Handling Workflow

The following diagram illustrates the essential steps for the safe handling of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Assemble All Necessary Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Carefully Weigh and Dispense Compound prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedures handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 Complete Experiment clean2 Segregate and Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol.

Detailed Handling Procedures
  • Donning PPE : Put on all required personal protective equipment as specified in the table above before entering the designated handling area.

  • Handling the Compound :

    • Avoid the formation of dust.[2][7]

    • Avoid breathing any dust, mist, gas, or vapors.[2]

    • Prevent all contact with skin and eyes.[2]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

    • Decontaminate all work surfaces.[8]

Emergency Procedures: Be Prepared for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] If available, subsequently apply polyethylene glycol (PEG 300 or 400) to the affected area.[3][13] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][14] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1][14] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[14] Seek immediate medical attention.

For any significant exposure, call emergency services immediately.[13]

Disposal Plan: Responsible Management of Chemical Waste

All waste materials contaminated with 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol must be treated as hazardous waste.

  • Solid Waste : Collect contaminated solid waste, such as pipette tips, tubes, and gloves, in a dedicated, clearly labeled, and sealed container.[12][15]

  • Liquid Waste : Collect all liquid waste containing the compound in a sealed, properly labeled, and chemical-resistant container.[12] Do not dispose of this waste down the drain.[8][15]

  • Disposal : All waste must be disposed of in accordance with federal, state, and local regulations.[7][12] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.[5]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is fundamental to scientific excellence.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Benzylthio)-1H-benzimidazole.
  • Cole-Parmer. (2005, October 3).
  • Benchchem. (n.d.). Personal protective equipment for handling Pyrido[1,2-a]benzimidazol-8-ol.
  • TCI Chemicals. (2025, March 4).
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Fisher Scientific. (2015, June 17).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • UNM: Chemistry Department. (n.d.).
  • Environment, Health & Safety. (2023, October 30). Phenol.
  • Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
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